Elevated Lipophilicity vs. Unsubstituted Phenoxypyridine
The introduction of a 4-methyl and a 3-(1-hydroxyethyl) group to the phenoxypyridine scaffold substantially increases lipophilicity. 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol exhibits a calculated partition coefficient (cLogP) of 3.24 . This represents a significant shift from the baseline lipophilicity of the unsubstituted 2-phenoxypyridine core, which has a cLogP of approximately 2.5 [1]. This difference of ΔcLogP = +0.74 indicates a markedly higher affinity for lipid environments.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.24 |
| Comparator Or Baseline | 2-phenoxypyridine (cLogP: 2.5) |
| Quantified Difference | ΔcLogP = +0.74 |
| Conditions | Calculated partition coefficient (octanol-water) using standard in silico methods. |
Why This Matters
Higher lipophilicity correlates with enhanced membrane permeability and potentially improved bioavailability, a critical property for both cellular assays and in vivo efficacy studies in agrochemical and pharmaceutical research.
- [1] PubChem. (n.d.). 2-Phenoxypyridine (Compound Summary). CID 15697. Retrieved 2026. View Source
